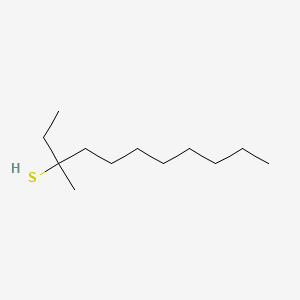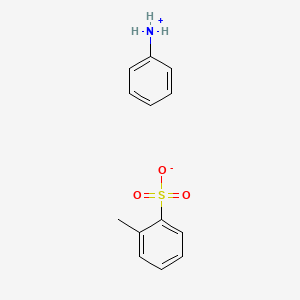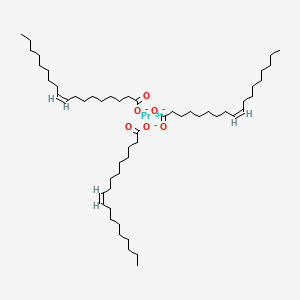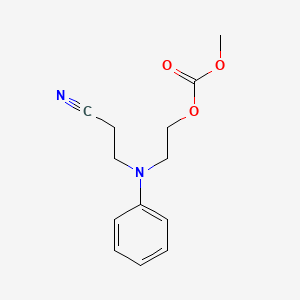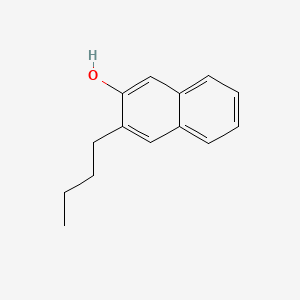
2-Naphthol, 3-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthol, 3-butyl- is an organic compound that belongs to the class of naphthols. It is a derivative of 2-naphthol, where a butyl group is attached to the third position of the naphthalene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 3-butyl- typically involves the alkylation of 2-naphthol. One common method is the reaction of 2-naphthol with butyl halides in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the butyl halide, resulting in the formation of 2-Naphthol, 3-butyl-.
Industrial Production Methods
Industrial production of 2-Naphthol, 3-butyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction is typically carried out in the presence of solvents like ethanol to facilitate the reaction and improve the solubility of the reactants.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthol, 3-butyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products
The major products formed from these reactions include various substituted naphthols, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Naphthol, 3-butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthol, 3-butyl- involves its interaction with various molecular targets. The hydroxyl group at the second position and the butyl group at the third position contribute to its reactivity and ability to form hydrogen bonds and hydrophobic interactions. These interactions play a crucial role in its biological and chemical activities.
Comparaison Avec Des Composés Similaires
2-Naphthol, 3-butyl- can be compared with other similar compounds such as:
2-Naphthol: The parent compound without the butyl group.
1-Naphthol: An isomer with the hydroxyl group at the first position.
3-Butyl-1-naphthol: A similar compound with the butyl group at the first position.
The uniqueness of 2-Naphthol, 3-butyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
14461-82-6 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3 |
Clé InChI |
AOFFBDQYYQDEDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC2=CC=CC=C2C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


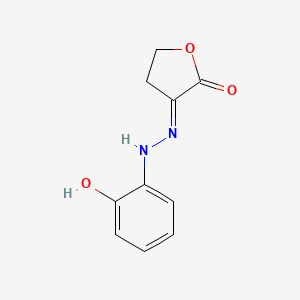
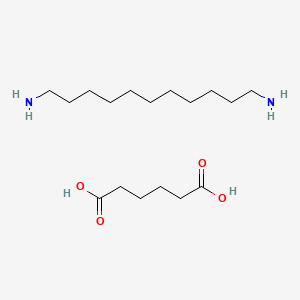
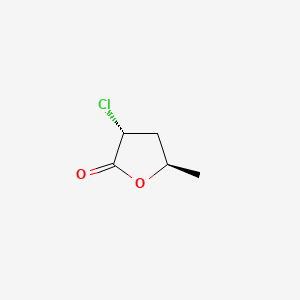
![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)
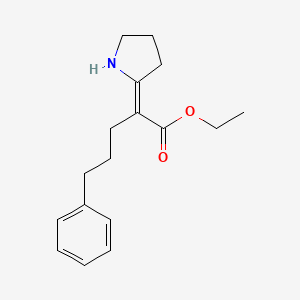


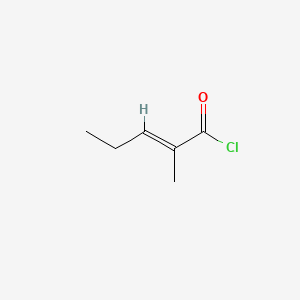
![1H-Anthra[2,3-d]triazole-5,10-dione](/img/structure/B12662243.png)
